Cas no 55499-43-9 ((3,4-dimethylphenyl)boronic acid)

(3,4-Dimethylphenyl)boronic acid is a versatile boronic acid derivative widely used in Suzuki-Miyaura cross-coupling reactions, a key method for forming carbon-carbon bonds in organic synthesis. Its two methyl substituents enhance steric and electronic properties, improving selectivity and reactivity in palladium-catalyzed transformations. This compound is particularly valuable in pharmaceutical and agrochemical research for constructing biaryl scaffolds. It exhibits good stability under standard conditions and is compatible with a range of functional groups, making it a practical choice for complex molecule synthesis. High purity grades ensure reproducible results in catalytic applications. Proper handling under inert atmospheres is recommended to maintain reactivity.
(3,4-dimethylphenyl)boronic acid structure
55499-43-9 structure
Product Name:(3,4-dimethylphenyl)boronic acid
CAS No:55499-43-9
MF:C8H11BO2
MW:149.982742547989
MDL:MFCD01009694
CID:56775
PubChem ID:2734348
Update Time:2025-05-26

(3,4-dimethylphenyl)boronic acid Chemical and Physical Properties

Names and Identifiers

    • 3,4-Dimethylphenylboronic acid
    • 3,4-Dimethylbenzeneboronic acid
    • 3,4-Dimethylphenylboronic Acid (contains varying amounts of Anhydride)
    • (3,4-dimethylphenyl)boronic acid
    • 3,4-Dimethylbenzeneboronic Acid (contains varying amounts of Anhydride)
    • Boronicacid, (3,4-dimethylphenyl)- (9CI)
    • Boronicacid, B-(3,4-dimethylphenyl)-
    • 3,4-Dimethylphenylboronicacid
    • (3,4-dimethylphenyl)boranediol
    • Boronic acid, (3,4-dimethylphenyl)-
    • PubChem1832
    • 4-BORONO-O-XYLENE
    • AMTB1115
    • 3.4-dimethylbenzeneboronic acid
    • 3,4-dimethyl phenylboronic acid
    • 3,4-dimethylphenyl boronic acid
    • KDVZJKOYSOFXRV-UHFFFAOYSA-N
    • SBB08
    • AM804041
    • Z336079990
    • AB07958
    • AS-3161
    • 55499-43-9
    • MFCD01009694
    • SY018103
    • EN300-106935
    • DTXSID40370239
    • A8028
    • SCHEMBL40868
    • CS-D1027
    • D3110
    • AKOS000285051
    • J-511221
    • 3,4-dimethylphenylboronic acid, AldrichCPR
    • FT-0614370
    • DB-009516
    • MDL: MFCD01009694
    • Inchi: 1S/C8H11BO2/c1-6-3-4-8(9(10)11)5-7(6)2/h3-5,10-11H,1-2H3
    • InChI Key: KDVZJKOYSOFXRV-UHFFFAOYSA-N
    • SMILES: OB(C1C=CC(C)=C(C)C=1)O
    • BRN: 2963858

Computed Properties

  • Exact Mass: 150.08500
  • Monoisotopic Mass: 150.085
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 127
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 40.5
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing

Experimental Properties

  • Color/Form: solid
  • Density: 1.07
  • Melting Point: 220°C
  • Boiling Point: 304.9℃ at 760 mmHg
  • Flash Point: 138.2 °C
  • Refractive Index: 1.523
  • PSA: 40.46000
  • LogP: -0.01680
  • Solubility: Not determined

(3,4-dimethylphenyl)boronic acid Security Information

(3,4-dimethylphenyl)boronic acid Customs Data

  • HS CODE:2931900090
  • Customs Data:

    China Customs Code:

    2931900090

    Overview:

    2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%

    Summary:

    2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%

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(3,4-dimethylphenyl)boronic acid Production Method

(3,4-dimethylphenyl)boronic acid Suppliers

Amadis Chemical Company Limited
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(CAS:55499-43-9)(3,4-dimethylphenyl)boronic acid
Order Number:A8028
Stock Status:in Stock
Quantity:500g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 04:39
Price ($):517.0
Email:sales@amadischem.com

(3,4-dimethylphenyl)boronic acid Related Literature

Additional information on (3,4-dimethylphenyl)boronic acid

Introduction to (3,4-dimethylphenyl)boronic Acid (CAS No. 55499-43-9)

(3,4-dimethylphenyl)boronic acid, with the chemical formula C₈H₁₀BO₂, is a significant compound in the field of organic synthesis and pharmaceutical research. Its molecular structure features a phenyl ring substituted with two methyl groups at the 3 and 4 positions, coupled with a boronic acid functional group. This unique configuration makes it a valuable intermediate in various chemical transformations, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling, which is widely employed in the synthesis of complex organic molecules.

The compound is identified by its CAS number 55499-43-9, which serves as a unique identifier in scientific literature and industrial applications. Its utility stems from the reactivity of the boronic acid moiety, which can participate in various catalytic processes to form carbon-carbon bonds. These properties have made (3,4-dimethylphenyl)boronic acid a cornerstone in the development of novel pharmaceuticals and agrochemicals.

In recent years, advancements in medicinal chemistry have highlighted the importance of boronic acids in drug design. The ability of boronic acids to form stable complexes with metals has been leveraged in the development of targeted therapies. For instance, research has demonstrated that boron-containing compounds can exhibit potent inhibitory effects on enzymes involved in cancer pathways. This has spurred interest in derivatives of (3,4-dimethylphenyl)boronic acid as potential candidates for therapeutic intervention.

One of the most notable applications of (3,4-dimethylphenyl)boronic acid is in the field of green chemistry. The Suzuki-Miyaura coupling reaction, which utilizes boronic acids as key reagents, offers a highly efficient and environmentally friendly approach to constructing complex organic molecules. This method has gained traction due to its mild reaction conditions and high yields, making it an attractive alternative to traditional synthetic routes.

The pharmaceutical industry has also embraced the use of (3,4-dimethylphenyl)boronic acid in the development of innovative drug formulations. Researchers have explored its potential as a prodrug or a precursor for biologically active molecules. For example, studies have shown that boronic acid derivatives can enhance drug solubility and bioavailability, thereby improving therapeutic efficacy. This has opened new avenues for drug development and optimization.

In addition to its pharmaceutical applications, (3,4-dimethylphenyl)boronic acid finds utility in materials science. Its ability to form stable metal complexes has been exploited in the synthesis of advanced materials such as catalysts and sensors. These materials exhibit unique properties that make them suitable for various industrial applications, including catalytic converters and electronic devices.

The synthesis of (3,4-dimethylphenyl)boronic acid typically involves the reaction of 3,4-dimethylaniline with boric acid or related boron compounds under controlled conditions. Recent innovations in synthetic methodologies have improved the yield and purity of this compound, making it more accessible for research and industrial purposes. These advancements underscore the growing importance of boronic acids in modern chemistry.

Recent research has also explored the role of (3,4-dimethylphenyl)boronic acid in biocatalysis. Studies have demonstrated that boronic acids can act as inhibitors or substrates for enzymes involved in metabolic pathways. This has implications for both therapeutic applications and industrial bioprocessing. By understanding the interactions between boronic acids and biological systems, scientists can develop more effective strategies for disease treatment and process optimization.

The future prospects for (3,4-dimethylphenyl)boronic acid are promising, with ongoing research aimed at uncovering new applications and refining existing synthetic methods. As our understanding of its chemical properties continues to evolve, so too will its role in advancing science and technology. The compound's versatility makes it a valuable tool for researchers across multiple disciplines, ensuring its continued relevance in years to come.

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Amadis Chemical Company Limited
(CAS:55499-43-9)(3,4-dimethylphenyl)boronic acid
A8028
Purity:99%
Quantity:500g
Price ($):517.0
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